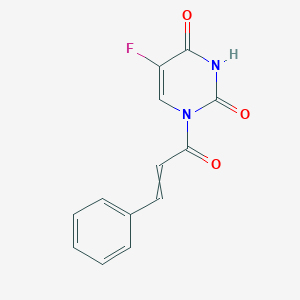![molecular formula C11H14F10OS2 B14290109 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL CAS No. 113107-47-4](/img/structure/B14290109.png)
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is a chemical compound known for its unique structure and properties It contains two 3,3,4,4,4-pentafluorobutyl groups attached to a propan-2-ol backbone via sulfanyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL typically involves the reaction of 3,3,4,4,4-pentafluorobutyl thiol with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents, acylating agents, etc.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form strong interactions with various biomolecules, while the fluorinated groups enhance the compound’s stability and bioavailability. These properties make it a valuable tool in studying and modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,4-Pentafluorobutyl acrylate: A related compound with similar fluorinated groups but different functional groups.
Perfluorobutanesulfonyl fluoride: Another fluorinated compound with distinct chemical properties.
Uniqueness
1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL is unique due to its combination of sulfanyl and fluorinated groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
113107-47-4 |
|---|---|
Molekularformel |
C11H14F10OS2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
1,3-bis(3,3,4,4,4-pentafluorobutylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C11H14F10OS2/c12-8(13,10(16,17)18)1-3-23-5-7(22)6-24-4-2-9(14,15)11(19,20)21/h7,22H,1-6H2 |
InChI-Schlüssel |
UYNZOVNOFJKUGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC(CSCCC(C(F)(F)F)(F)F)O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
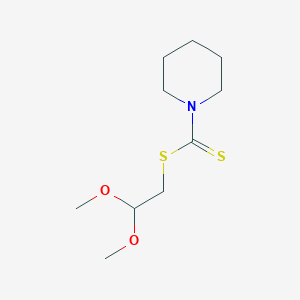
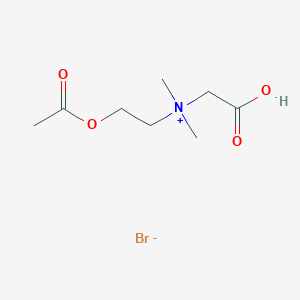
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)

![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
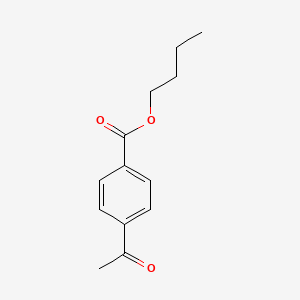
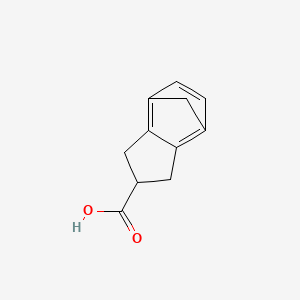
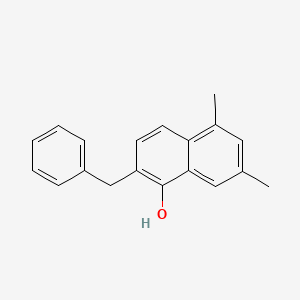
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
